2-Propanamidopyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanamidopyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by the presence of a carboxyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamidopyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a carboxylic acid derivative under appropriate conditions. For instance, the reaction of 2-aminopyridine with propanoyl chloride in the presence of a base such as pyridine can yield the desired product. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propanamidopyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-Propanamidopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propanamidopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid:
Pyridine-3-carboxylic acid:
Pyridine-4-carboxylic acid: Also called isonicotinic acid, with the carboxyl group at the 4-position.
Uniqueness
2-Propanamidopyridine-3-carboxylic acid is unique due to the presence of both an amide and a carboxyl group on the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other pyridinecarboxylic acids may not fulfill.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(propanoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-2-7(12)11-8-6(9(13)14)4-3-5-10-8/h3-5H,2H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
VFYOXTYOLLDBRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.